Antibiotique A 54556A

Vue d'ensemble

Description

A 54556A est un antibiotique acyldepsipeptide naturel, également connu sous le nom d'antibiotique acyldepsipeptide naturel. Ce composé fait partie d'une nouvelle classe d'antibiotiques qui présentent une activité antibactérienne contre les bactéries Gram-positives. A 54556A est particulièrement remarquable pour son efficacité contre les souches résistantes aux antibiotiques, ce qui en fait un candidat prometteur dans la lutte contre les infections bactériennes résistantes .

Applications De Recherche Scientifique

A 54556A has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, A 54556A is employed to investigate bacterial cell division and protein synthesis. In medicine, the compound shows promise in treating infections caused by antibiotic-resistant bacteria. Industrially, A 54556A is used in the development of new antibacterial agents and the study of bacterial proteolytic machinery .

Mécanisme D'action

Target of Action

The primary target of Antibiotic A 54556A is the Clp-family proteins . These proteins play a crucial role in the regulation of bacterial proteolytic machinery .

Mode of Action

Antibiotic A 54556A acts by activating and dis-regulating the Clp-family proteins . This interaction leads to significant changes in the bacterial proteolytic machinery .

Biochemical Pathways

The activation and dis-regulation of Clp-family proteins by Antibiotic A 54556A affect the protein synthesis pathway . This disruption leads to the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound issoluble in ethanol, methanol, DMF, and DMSO , which could potentially impact its bioavailability.

Result of Action

The activation and dis-regulation of Clp-family proteins by Antibiotic A 54556A lead to the disruption of protein synthesis . This disruption inhibits the growth of bacteria . Microscopic examination has shown that after the addition of A 54556A, bacteria such as B. subtilis start to form filaments .

Action Environment

It’s worth noting that the compound is potently active against both gram-positive and gram-negative bacteria, including mrsa , suggesting that it may be effective in a variety of bacterial environments.

Analyse Biochimique

Biochemical Properties

Antibiotic A 54556A plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The primary target of Antibiotic A 54556A is the ClpP protein . The nature of these interactions involves the activation and dysregulation of Clp-family proteins .

Cellular Effects

Antibiotic A 54556A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the biosynthesis of DNA, RNA, protein, cell wall, and fatty acid . After the addition of Antibiotic A 54556A at concentrations as low as 0.4 mg/ml, B. subtilis started to form filaments .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A 54556A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts by activating and dis-regulating Clp-family proteins .

Dosage Effects in Animal Models

In animal models, the effects of Antibiotic A 54556A vary with different dosages. Two A-54556A analogs, ADEP 2 and ADEP 4, were proven to be active in the treatment of bacterial infections in rodents. When mice were challenged with a lethal systemic infection of E. faecalis, 1 mg/kg ADEP 2 or 0.5 mg/kg ADEP 4 were sufficient for 100% survival .

Méthodes De Préparation

A 54556A est dérivé de la bactérie Streptomyces hawaiiensis. Le composé peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle lactone et l'incorporation de divers résidus d'acides aminés. La solubilité de A 54556A dans le diméthylsulfoxyde (DMSO) est un facteur clé dans sa préparation. Pour atteindre des concentrations plus élevées, le composé peut être réchauffé à 37 °C pendant 10 minutes ou agité dans un bain à ultrasons .

Analyse Des Réactions Chimiques

A 54556A subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est connu pour interagir avec la protéase ClpP, ce qui conduit à une dysrégulation de la machinerie protéolytique bactérienne. Les réactifs couramment utilisés dans ces réactions comprennent le DMSO et divers dérivés d'acides aminés. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec de légères modifications de sa structure .

Applications de la recherche scientifique

A 54556A a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de résistance aux antibiotiques et le développement de nouveaux antibiotiques. En biologie, A 54556A est utilisé pour étudier la division cellulaire bactérienne et la synthèse des protéines. En médecine, le composé est prometteur pour traiter les infections causées par des bactéries résistantes aux antibiotiques. Industriellement, A 54556A est utilisé dans le développement de nouveaux agents antibactériens et l'étude de la machinerie protéolytique bactérienne .

Mécanisme d'action

Le mécanisme d'action de A 54556A implique l'activation et la dysrégulation des protéines de la famille Clp. En se liant à la protéase ClpP, A 54556A perturbe la fonction normale de la machinerie protéolytique bactérienne, conduisant à la dégradation des protéines essentielles et, finalement, à la mort cellulaire bactérienne. Ce mécanisme unique rend A 54556A particulièrement efficace contre les bactéries résistantes aux antibiotiques .

Comparaison Avec Des Composés Similaires

A 54556A fait partie de la classe des antibiotiques acyldepsipeptides, qui comprend d'autres composés tels que ADEP 2 et ADEP 4. Ces composés partagent un mécanisme d'action similaire, ciblant la protéase ClpP et perturbant la machinerie protéolytique bactérienne. A 54556A est unique dans sa structure spécifique et les souches bactériennes particulières qu'il cible. L'efficacité de A 54556A contre une large gamme de bactéries résistantes aux antibiotiques le distingue des autres composés similaires .

Activité Biologique

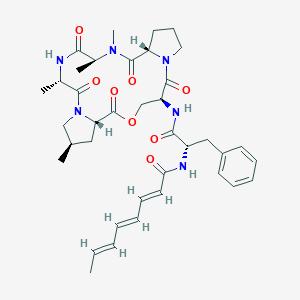

The compound (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide is a member of the ADEP (Adenylate Antibiotic) family and has garnered attention for its potential biological activities. This article explores its antimicrobial properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it contains multiple functional groups that contribute to its biological activity. The structural complexity includes a tetrazatricyclo framework which is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties primarily against Gram-positive bacteria . Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound has shown efficacy similar to other antibiotics in the ADEP family such as A54556A and A54556B , which are known for their potent antibacterial effects .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Streptococcus pneumoniae | Inhibitory | |

| Bacillus subtilis | Moderate |

Anti-Cancer Activity

In addition to its antimicrobial properties, studies have explored the anti-cancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. The compound's ability to modulate cytokine release also plays a role in its anti-cancer effects by reducing inflammation associated with tumor progression .

The biological activity of (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl...] can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibiotics in its class.

- Apoptotic Induction : Activation of caspases leading to programmed cell death.

- Cytokine Modulation : Reduction in pro-inflammatory cytokines such as IL-6 and TNF-α which are often elevated in cancerous conditions .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens using disk diffusion methods. Results indicated a strong inhibitory effect on Staphylococcus aureus and Streptococcus pneumoniae with minimal resistance observed.

Study 2: Anti-Cancer Properties

In vitro studies demonstrated that treatment with (2E,4E,6E)-N-[(2S)-1-oxo...] resulted in a significant decrease in cell viability across several cancer cell lines including breast and prostate cancer cells. The mechanism was linked to increased levels of apoptosis markers and decreased levels of anti-apoptotic proteins.

Propriétés

IUPAC Name |

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRSXMWWGUOTAO-VIEJTCJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.